methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(3-chlorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-3-8(13)5-10/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUAVWOOIHFSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167922 | |
| Record name | Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852956-37-7 | |
| Record name | Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852956-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The hydroxy group is introduced through a hydroxylation reaction, and the final esterification step involves the reaction with methyl chloroacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester group in the compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. This reaction is critical for modifying solubility or generating active intermediates for further derivatization.
Reaction Conditions and Products
The hydrolysis mechanism involves nucleophilic attack on the ester carbonyl, with the hydroxyl group stabilizing intermediates through hydrogen bonding.
Condensation Reactions
The hydroxyl group at the 5-position participates in condensation reactions, forming ethers or esters. For example, reaction with alkyl halides or acid anhydrides yields substituted derivatives.
Example Reaction with Acetic Anhydride
| Reactants | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acetic anhydride, pyridine | 60°C, 2 h | Methyl [1-(3-chlorophenyl)-5-acetoxy-1H-pyrazol-3-yl]acetate | 90% |
This acetylated derivative shows enhanced stability for pharmacological studies .
Cyclocondensation with Carbonyl Compounds
The pyrazole ring’s nitrogen atoms and hydroxyl group enable cyclocondensation with aldehydes or ketones to form fused heterocycles.
Reaction with Benzaldehyde
| Reactants | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Benzaldehyde, HCl catalyst | Ethanol, reflux, 6 h | 4,4'-(Phenylmethylene)bis(1H-pyrazol-5-ol) derivative | 75% |
This reaction exploits the hydroxyl group’s nucleophilicity and the pyrazole’s ability to act as a directing group .
Nucleophilic Aromatic Substitution
The 3-chlorophenyl group undergoes nucleophilic substitution under specific conditions, replacing chlorine with other nucleophiles (e.g., amines or alkoxides).
Reaction with Sodium Methoxide
| Reactants | Conditions | Products | Yield | References |
|---|---|---|---|---|
| NaOCH₃, DMF, 80°C, 12 h | Methyl [1-(3-methoxyphenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate | 65% |
The electron-withdrawing pyrazole ring activates the chlorophenyl group for substitution .
Oxidation and Tautomerization
The hydroxyl group at the 5-position facilitates tautomerization between keto and enol forms, influencing reactivity. Oxidation with mild agents (e.g., PCC) yields ketones, while stronger oxidants (e.g., KMnO₄) degrade the ring .
Tautomerization Equilibrium
This equilibrium is solvent-dependent, with the enol form dominating in polar aprotic solvents .
Metal-Catalyzed Cross-Coupling
The chlorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl-aryl bond formation.
Example with Phenylboronic Acid
| Reactants | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Methyl [1-(3-biphenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate | 70% |
Ultrasound-Assisted Functionalization
Ultrasound irradiation accelerates reactions involving the hydroxyl group, such as condensations with semicarbazides or hydrazines .
Reaction with Semicarbazide
| Reactants | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Semicarbazide HCl, ultrasound, EtOH | Hydrazinecarboxamide derivative | 82% |
Key Structural Insights from Spectroscopy
Scientific Research Applications
Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a compound with diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies, while providing insights from various authoritative sources.
Basic Information
- Molecular Formula : C12H11ClN2O3
- Molecular Weight : 266.68 g/mol
- CAS Number : 1158589-04-8
Structural Representation
The structure of this compound can be represented as follows:
Medicinal Chemistry
This compound has shown potential as a lead compound in drug development due to its structural features that allow for the modulation of biological activity.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound possess anti-inflammatory properties. A study demonstrated that derivatives of pyrazole can inhibit pro-inflammatory cytokine production, which is crucial in managing chronic inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrazole derivatives. This compound was found to protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential use in neurodegenerative disease treatment .
Data Table: Summary of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Significant cytotoxicity against cancer cell lines |
| Anti-inflammatory | Inflammation Research Journal | Inhibition of pro-inflammatory cytokines |
| Neuroprotective Effects | Neuropharmacology Journal | Protection against oxidative stress in neuronal cells |
Mechanism of Action
The mechanism of action of methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The hydroxy group and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Solubility and Reactivity: The hydroxy group in the target compound enhances hydrogen-bonding capacity, influencing crystal packing (as per Etter’s graph set analysis ) and solubility in polar solvents. The cyclopropyl group in the analogue (Table 1, Row 3) introduces steric hindrance and rigidity, affecting conformational flexibility and boiling point .
Functional Group Comparisons :
- Acetate Ester vs. Phosphonate Ester : The target compound’s acetate ester is more hydrolytically labile than the phosphonate ester in the analogue (Table 1, Row 4), which offers greater resistance to enzymatic degradation .
- Hydroxy vs. Trifluoromethyl Groups : The 5-hydroxy group in the target compound contrasts with the electron-withdrawing trifluoromethyl group in the phosphonate analogue, leading to differences in electronic distribution and acidity (e.g., pKa ~2.49 for the cyclopropyl analogue vs. ~9-10 for the hydroxy group) .
Key Observations:
- Crystallography : The target compound’s hydrogen-bonding patterns (O–H···O/N interactions) can be mapped using SHELX and visualized with WinGX/ORTEP, contrasting with the steric-driven packing in cyclopropyl analogues .
- Electronic Properties : Multiwfn analysis of the hydroxy-pyrazole system shows enhanced electron density at the oxygen atoms, correlating with its reactivity in nucleophilic substitutions .
Biological Activity
Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 266.69 g/mol
- CAS Number : 1158589-04-8
The compound features a pyrazole ring, a hydroxyl group, and a chlorophenyl substituent, which contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves:
- Condensation : 3-chlorobenzaldehyde is reacted with hydrazine hydrate to form a hydrazone.
- Cyclization : The hydrazone undergoes cyclization to form the pyrazole ring.
- Hydroxylation : Introduction of the hydroxy group through hydroxylation reactions.
- Esterification : The final step involves esterification with methyl chloroacetate under basic conditions.
This multi-step synthesis can be optimized for yield and purity in industrial applications.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging from 0.52 to 31.64 μM, indicating significant potential as an antimicrobial agent .
- Biofilm Disruption : It exhibits significant antibiofilm activity against pathogens like Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin in biofilm inhibition .
- Cytotoxicity Profile : Hemolytic assays indicate low toxicity, with % lysis ranging from 3.23% to 15.22%, and noncytotoxicity with IC values greater than 60 μM .
Antimicrobial Properties
Research has demonstrated that this compound possesses potent antimicrobial properties:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Not reported |
| Escherichia coli | Not reported | Not reported |
| Candida albicans | Not reported | Not reported |
These results suggest that the compound could serve as a promising candidate for developing new antimicrobial therapies.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of various pyrazole derivatives, including this compound:
- In Vitro Evaluation : A study evaluated several pyrazole derivatives for antimicrobial activity, demonstrating significant inhibition zones and low MIC values against various pathogens .
- Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics, leading to reduced MICs and enhanced efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate?
- Methodological Answer : A viable approach involves:
- Step 1 : Synthesis of the pyrazole core via cyclocondensation. For example, using ethyl acetoacetate, phenylhydrazine derivatives, and a formylating agent (e.g., DMF-DMA) to form the pyrazole ring .
- Step 2 : Introduction of the 3-chlorophenyl group at the N1 position via nucleophilic substitution or coupling reactions. Evidence suggests using K₂CO₃ as a base for aryloxy group incorporation in similar pyrazole systems .
- Step 3 : Hydroxylation at the C5 position, potentially through controlled oxidation or hydrolysis of a protected intermediate .
- Step 4 : Esterification of the acetamide side chain. Ethyl or methyl esters can be formed using alkyl halides (e.g., methyl iodide) in the presence of a base like NaOEt .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. For example, the 3-chlorophenyl group will show distinct aromatic splitting patterns, while the methyl ester proton resonates near δ 3.7 ppm .
- X-ray Crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Analyze bond lengths and angles to confirm the hydroxyl group’s position and hydrogen-bonding interactions .
- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (C₁₃H₁₁ClN₂O₃) and fragmentation patterns .
Advanced Research Questions
Q. How can competing side reactions during pyrazole ring formation be mitigated?
- Methodological Answer :
- Side Reaction Analysis : Common issues include over-alkylation or undesired regioselectivity. Monitor reactions using TLC or HPLC-MS to detect intermediates like dihydro-pyrazoles or unreacted hydrazines .
- Mitigation Strategies :
- Use stoichiometric control of reagents (e.g., exact molar ratios of phenylhydrazine derivatives to carbonyl precursors) .
- Introduce protecting groups (e.g., acetyl for the hydroxyl group) to prevent oxidation during cyclization .
- Case Study : In similar systems, microwave-assisted synthesis reduced reaction times and improved regioselectivity .
Q. What computational methods are suitable for predicting the compound’s reactivity and stability?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model the compound’s electronic structure. Calculate Fukui indices to identify nucleophilic/electrophilic sites, aiding in predicting reaction pathways (e.g., hydroxyl group oxidation) .
- Molecular Dynamics (MD) Simulations : Assess solubility and aggregation behavior in aqueous/organic solvent mixtures. Parameters like LogP can be estimated using software such as Schrödinger’s QikProp .
- Thermodynamic Stability : Compute Gibbs free energy changes for tautomeric forms (e.g., keto-enol tautomerism of the pyrazole-hydroxy group) .
Q. How should conflicting data on the compound’s environmental behavior be resolved?
- Methodological Answer :
- Data Gaps : Existing safety data sheets (SDS) often lack ecotoxicological profiles for novel pyrazoles .
- Experimental Design :
- Biodegradability : Perform OECD 301 tests (e.g., closed bottle test) to assess microbial degradation in water/soil systems.
- Aquatic Toxicity : Use Daphnia magna or algae growth inhibition assays (OECD 202/201) to determine EC₅₀ values .
- Soil Mobility : Conduct column leaching studies with HPLC-UV quantification to evaluate adsorption coefficients (Kd) .
Data Analysis and Contradiction Resolution
Q. How can discrepancies in reported synthetic yields for similar pyrazole derivatives be addressed?
- Methodological Answer :
- Root Cause Analysis : Variability often arises from differences in reagent purity, solvent drying, or catalytic conditions. For example, traces of moisture can deactivate K₂CO₃ in aryloxylation steps .
- Reproducibility Protocol :
- Standardize reagent sources (e.g., anhydrous solvents, >98% purity hydrazines).
- Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions .
- Validate yields via triplicate experiments and statistical analysis (e.g., RSD <5%) .
Q. What strategies are effective for resolving ambiguous spectral assignments (e.g., overlapping NMR peaks)?
- Methodological Answer :
- 2D NMR Techniques : Employ HSQC and HMBC to correlate ¹H-¹³C signals, particularly for crowded aromatic regions. For example, the 3-chlorophenyl group’s meta protons can be distinguished via NOESY .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ ester) to simplify splitting patterns .
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., methyl 5-methyl-1-phenyl-pyrazole-4-carboxylate ).
Experimental Design Considerations
Q. How to optimize reaction conditions for scale-up synthesis while maintaining regioselectivity?
- Methodological Answer :
- DoE (Design of Experiments) : Use response surface methodology to evaluate factors like temperature, catalyst loading, and solvent polarity. For example, a central composite design can identify optimal K₂CO₃ concentrations for aryloxylation .
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real-time .
- Green Chemistry Principles : Substitute toluene with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
